3.5-Fold Increase in In Vivo Antigonadotropic Potency Conferred by 6-Chloro Substitution
The addition of a chlorine atom at the C6 position dramatically increases antigonadotropic potency. In a direct head-to-head comparison using a rat ovarian compensatory hypertrophy model, the 6-chloro derivative (Chlorsuperlutin) achieved 100% inhibition at a significantly lower dose than the identical non-halogenated parent compound [1].
| Evidence Dimension | Daily subcutaneous dose for 100% inhibition of ovarian compensatory hypertrophy (ED100) |
|---|---|
| Target Compound Data | 0.147 mg/animal/day (6-chloro-16-methylene-17α-acetoxypregna-4,6-diene-3,20-dione) |
| Comparator Or Baseline | 0.509 mg/animal/day (16-methylene-17α-acetoxypregna-4,6-diene-3,20-dione; the non-halogenated analog) |
| Quantified Difference | 3.46-fold increase in potency |
| Conditions | In vivo rat model; compounds administered subcutaneously for two weeks following unilateral ovariectomy. |
Why This Matters
This data isolates the effect of 6-chloro substitution, proving a nearly 3.5-fold potency gain over the non-halogenated scaffold, which is critical for achieving sufficient in vivo bioactivity at lower masses.
- [1] Čekan, Z., et al. (1968). Block of ovarian compensatory hypertrophy by progestational steroids. Steroids, 11(4), 565-570. View Source
